molecular formula C16H15ClN2O2S B5812349 4-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide

4-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide

Cat. No. B5812349
M. Wt: 334.8 g/mol
InChI Key: CGQDQNFDBHXVMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of spleen tyrosine kinase (SYK). SYK is an enzyme that plays a crucial role in various cellular processes, including inflammation, immune response, and cancer progression.

Scientific Research Applications

4-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide has shown promising results in various scientific research applications. It is being investigated as a potential therapeutic agent for the treatment of autoimmune diseases, such as rheumatoid arthritis, lupus, and multiple sclerosis. SYK inhibitors have been shown to reduce inflammation and improve immune function by blocking the activation of immune cells. Additionally, this compound has also been studied for its anti-cancer properties. SYK is overexpressed in various types of cancer, and its inhibition can lead to the suppression of cancer cell growth and metastasis.

Mechanism of Action

The mechanism of action of 4-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide involves the inhibition of SYK enzyme activity. SYK plays a crucial role in the activation of immune cells, such as B-cells and mast cells, by phosphorylating various downstream targets. The inhibition of SYK leads to the suppression of immune cell activation, resulting in reduced inflammation and improved immune function. Additionally, SYK is also involved in cancer cell signaling pathways, and its inhibition can lead to the suppression of cancer cell growth and metastasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. In preclinical studies, SYK inhibitors have shown to reduce inflammation and improve immune function in animal models of autoimmune diseases. Additionally, SYK inhibition has also been shown to reduce tumor growth and metastasis in various cancer models. However, the long-term effects of SYK inhibition on the immune system and cancer progression are still unclear.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide is its specificity towards SYK. This compound has shown to be a selective inhibitor of SYK, with minimal off-target effects. Additionally, this compound has good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of this compound is its solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research of 4-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide. One of the potential applications of this compound is in the development of new therapies for autoimmune diseases and cancer. Additionally, further studies are needed to understand the long-term effects of SYK inhibition on the immune system and cancer progression. Furthermore, the development of more potent and selective SYK inhibitors can lead to the development of more effective therapies for various diseases.

Synthesis Methods

The synthesis method of 4-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide involves the reaction of 4-chlorobenzoic acid with 2-amino-4,5-dimethylphenol in the presence of thionyl chloride to form 4-chloro-N-(2-hydroxy-4,5-dimethylphenyl)benzamide. This compound is then treated with carbon disulfide and sodium hydroxide to obtain this compound. The purity and yield of the compound can be improved by recrystallization and chromatographic techniques.

properties

IUPAC Name

4-chloro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c1-9-7-13(14(20)8-10(9)2)18-16(22)19-15(21)11-3-5-12(17)6-4-11/h3-8,20H,1-2H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQDQNFDBHXVMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)O)NC(=S)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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